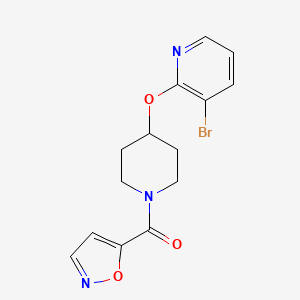
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H24O10 and its molecular weight is 460.435. The purity is usually 95%.
BenchChem offers high-quality 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Antihyperglycemic Agents
Research into coumarin derivatives, which share structural similarities with the specified compound, has demonstrated their potential as antioxidant and antihyperglycemic agents. The synthesis of these derivatives involves Claisen–Schmidt condensation, indicating a promising approach for developing compounds with significant biological activities. Specifically, certain derivatives have shown potent DPPH radical scavenging activity and promising in vivo antihyperglycemic activity, suggesting their utility in managing oxidative stress and diabetes mellitus (Kenchappa et al., 2017).
Catalytic Synthesis of Derivatives
Another area of application involves the catalytic synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. This synthesis showcases the use of non-toxic, biodegradable catalysts in producing compounds efficiently. Such methodologies are advantageous for the green synthesis of chromene derivatives, highlighting the importance of environmentally friendly approaches in chemical research (Hazeri et al., 2014).
Photochromic and Redox Properties
The investigation of 2H-pyrano[3,2-c]coumarin derivatives for their photochromic and redox properties provides insights into the potential applications of these compounds in developing materials sensitive to light and oxidation-reduction reactions. Such properties are valuable for creating smart materials and sensors that can respond to environmental changes (Huang et al., 2007).
Synthesis of Naphthopyran and Naphthopyrandione Units
The synthesis of chromene chromium carbene complexes for creating naphthopyran and naphthopyrandione units present in photochromic materials and biologically active natural products showcases another application. This research demonstrates the utility of chromene derivatives in synthesizing complex molecules with potential applications in material science and drug development (Rawat et al., 2006).
Antimicrobial and Antioxidant Activities
The synthesis and investigation of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides for antimicrobial and antioxidant activities highlight the therapeutic potential of chromene derivatives. These compounds' bioactivities suggest their application in developing new antimicrobial and antioxidant agents, contributing to pharmaceutical research (Hatzade et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one, and the second intermediate is 5,7-dimethoxy-4H-chromen-4-one. These intermediates are synthesized separately and then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-hydroxyacetophenone", "3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl bromide", "4-hydroxycoumarin", "methoxyamine hydrochloride", "sodium hydride", "p-toluenesulfonic acid", "dimethylformamide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium carbonate", "chloroacetic acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Synthesis of 3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one:", "- React 2-hydroxyacetophenone with methoxyamine hydrochloride in the presence of p-toluenesulfonic acid and dimethylformamide to form 2-hydroxyacetophenone oxime.", "- React 2-hydroxyacetophenone oxime with 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl bromide in the presence of sodium hydride and dimethylformamide to form 3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one.", "Synthesis of 5,7-dimethoxy-4H-chromen-4-one:", "- React 4-hydroxycoumarin with chloroacetic acid in the presence of sodium hydroxide to form 4-(2-carboxyethyl)coumarin.", "- React 4-(2-carboxyethyl)coumarin with methyl iodide in the presence of sodium carbonate and acetic acid to form 5,7-dimethoxy-4H-chromen-4-one.", "Coupling of intermediates:", "- React 3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one with 5,7-dimethoxy-4H-chromen-4-one in the presence of a coupling agent, such as acetic anhydride and sodium acetate, to form 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one." ] } | |
Número CAS |
1173199-68-2 |
Nombre del producto |
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one |
Fórmula molecular |
C23H24O10 |
Peso molecular |
460.435 |
Nombre IUPAC |
5,7-dimethoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C23H24O10/c1-29-13-7-15(30-2)18-16(8-13)31-10-14(19(18)25)11-3-5-12(6-4-11)32-23-22(28)21(27)20(26)17(9-24)33-23/h3-8,10,17,20-24,26-28H,9H2,1-2H3 |
Clave InChI |
QUFQJZKVDGOCSA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




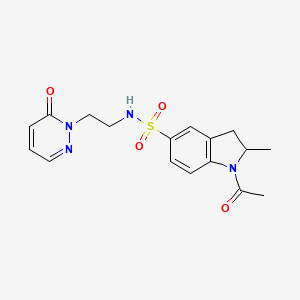
![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)
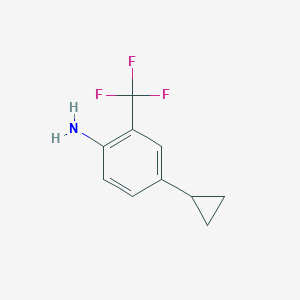

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)
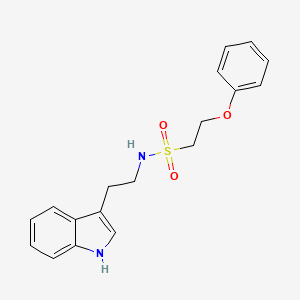
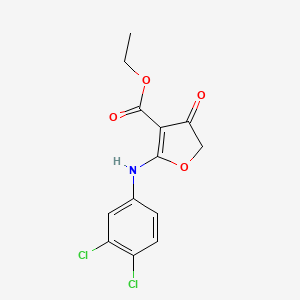
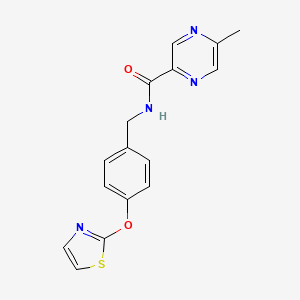
![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)
![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)

